molecular formula C15H34N9O8PS B1679767 Phaseolotoxin CAS No. 62249-77-8

Phaseolotoxin

Cat. No.: B1679767
CAS No.: 62249-77-8
M. Wt: 531.5 g/mol
InChI Key: QDAOSMKOZCCWLJ-MQLLGTBWSA-N
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Description

Phaseolotoxin is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino and phosphoryl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phaseolotoxin typically involves multi-step organic reactions. These reactions often include the protection and deprotection of functional groups, coupling reactions, and purification steps. The specific conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Phaseolotoxin can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like water, ethanol, and dichloromethane. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophiles or electrophiles used.

Scientific Research Applications

Chemistry

In chemistry, Phaseolotoxin is used as a building block for synthesizing more complex molecules

Biology

In biology, this compound is studied for its potential role in biochemical pathways and cellular processes. Its multiple amino and phosphoryl groups make it a candidate for interactions with enzymes and other biomolecules, which can provide insights into its biological functions and potential therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its complex structure and functional groups may allow it to interact with specific molecular targets, making it a potential treatment for various diseases.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as polymer science, nanotechnology, and environmental chemistry.

Mechanism of Action

The mechanism of action of Phaseolotoxin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Properties

CAS No.

62249-77-8

Molecular Formula

C15H34N9O8PS

Molecular Weight

531.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-[[amino-(sulfoamino)phosphoryl]amino]pentanoyl]amino]propanoyl]amino]-6-(diaminomethylideneamino)hexanoic acid

InChI

InChI=1S/C15H34N9O8PS/c1-9(12(25)23-11(14(27)28)6-2-3-7-20-15(17)18)22-13(26)10(16)5-4-8-21-33(19,29)24-34(30,31)32/h9-11H,2-8,16H2,1H3,(H,22,26)(H,23,25)(H,27,28)(H4,17,18,20)(H,30,31,32)(H4,19,21,24,29)/t9-,10-,11-,33?/m0/s1

InChI Key

QDAOSMKOZCCWLJ-MQLLGTBWSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCNP(=O)(N)NS(=O)(=O)O)N

SMILES

CC(C(=O)NC(CCCCN=C(N)N)C(=O)O)NC(=O)C(CCCNP(=O)(N)NS(=O)(=O)O)N

Canonical SMILES

CC(C(=O)NC(CCCCN=C(N)N)C(=O)O)NC(=O)C(CCCNP(=O)(N)NS(=O)(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

XAX

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ndelta-(N'-sulphodiaminophosphinyl)-ornithyl-alanyl-homoarginine
phaseolotoxin
phaseotoxin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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